N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide
Overview
Description
“N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are widely used in medicine due to their antibacterial properties .
Molecular Structure Analysis
The molecular structure of “N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide” would likely consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a nitrogen atom, which is in turn attached to a sulfonamide group .Chemical Reactions Analysis
Sulfonamides are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in nucleophilic substitution reactions .Scientific Research Applications
HDAC Inhibitor for Antiproliferative Activity
This compound has been identified as a novel inhibitor of histone deacetylases (HDACs), specifically HDAC1 and HDAC2 . It has shown antiproliferative activity against A549 and SF268 cancer cell lines at micromolar concentrations . This makes it a potential candidate for cancer treatment research .
2. EGFR mRNA and Protein Expression Downregulation The compound has been found to downregulate the expression of EGFR mRNA and protein in cell analyses . This could have implications in the treatment of diseases where EGFR is overexpressed, such as certain types of cancer .
Anti-fibrotic Activity
In a study using a bleomycin-induced pulmonary fibrosis mouse model, the compound demonstrated efficacy in a preventative administration regimen . This suggests that N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide could be a new approach to treating fibrotic diseases .
Synthesis of Secondary Amides
An efficient method for synthesizing secondary amides has been developed using N-(2-aminophenyl)benzamide and phenyl isocyanate . This method features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .
Pharmaceutical Applications
The leaving group in the aforementioned synthesis can be easily recuperated as a carbonylated N-heterocycle . This holds notable relevance in pharmaceutical applications .
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the exact mechanisms.
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways, given its potential interaction with multiple targets . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
Given the compound’s potential interaction with various targets, it’s likely that it could induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide interacts with its targets and exerts its effects . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYOORODQNBACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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